molecular formula C36H72O4Sn B1591540 Stannane, dioctylbis[(1-oxoneodecyl)oxy]- CAS No. 68299-15-0

Stannane, dioctylbis[(1-oxoneodecyl)oxy]-

Cat. No.: B1591540
CAS No.: 68299-15-0
M. Wt: 687.7 g/mol
InChI Key: NNVDGGDSRRQJMV-UHFFFAOYSA-L
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Description

Stannane, dioctylbis[(1-oxoneodecyl)oxy]- is a chemical compound with the molecular formula C36H72O4Sn and a molecular weight of 687.68 g/mol . It is also known by its systematic name, neodecanoic acid, 1,1’- (dioctylstannylene) ester . This compound is part of the organotin family, which is known for its diverse applications in various fields, including industrial and scientific research.

Scientific Research Applications

Stannane, dioctylbis[(1-oxoneodecyl)oxy]- has a wide range of applications in scientific research:

Safety and Hazards

“Stannane, dioctylbis[(1-oxoneodecyl)oxy]-” may cause damage to organs through prolonged or repeated exposure and may cause long-lasting harmful effects to aquatic life . It’s important to handle this substance with care, avoiding release to the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, dioctylbis[(1-oxoneodecyl)oxy]- typically involves the reaction of dioctyltin oxide with neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves heating the reactants in the presence of a catalyst to facilitate the esterification reaction .

Industrial Production Methods

In industrial settings, the production of stannane, dioctylbis[(1-oxoneodecyl)oxy]- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced reactors and continuous processing techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Stannane, dioctylbis[(1-oxoneodecyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while reduction can produce lower oxidation state tin compounds .

Mechanism of Action

The mechanism of action of stannane, dioctylbis[(1-oxoneodecyl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stannane, dioctylbis[(1-oxoneodecyl)oxy]- is unique due to its specific ester groups, which confer distinct chemical and physical properties. Its versatility in various reactions and applications sets it apart from other organotin compounds .

Properties

IUPAC Name

[dioctyl(2,2,5,5-tetramethylhexanoyloxy)stannyl] 2,2,5,5-tetramethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20O2.2C8H17.Sn/c2*1-9(2,3)6-7-10(4,5)8(11)12;2*1-3-5-7-8-6-4-2;/h2*6-7H2,1-5H3,(H,11,12);2*1,3-8H2,2H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVDGGDSRRQJMV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C(C)(C)CCC(C)(C)C)OC(=O)C(C)(C)CCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071400
Record name Bis(neodecanoyloxy)dioctylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1071400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

687.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Neodecanoic acid, 1,1'-(dioctylstannylene) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

68299-15-0
Record name Neodecanoic acid, 1,1'-(dioctylstannylene) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068299150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neodecanoic acid, 1,1'-(dioctylstannylene) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(neodecanoyloxy)dioctylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1071400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(neodecanoyloxy)dioctylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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